N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid, often referred to as JNJ-42226314, is a synthetic compound primarily studied for its pharmacological properties. It has been identified as an inhibitor of the enzyme monoacylglycerol lipase, which plays a critical role in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol. By inhibiting this enzyme, the compound can potentially elevate levels of endocannabinoids, making it a candidate for therapeutic applications in various conditions, including pain management and neurodegenerative diseases .
N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid is classified as a carbamate derivative. It falls within the broader category of small molecule inhibitors targeting serine hydrolases and is particularly noted for its selective inhibition of monoacylglycerol lipase .
The synthesis of N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular structure of N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid can be represented as follows:
Crystallographic data reveal that the compound exhibits specific stereochemistry that is crucial for its interaction with biological targets. The presence of fluorine atoms significantly alters its electronic properties, enhancing binding affinity to target enzymes .
N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid primarily undergoes hydrolysis in aqueous environments to release the corresponding amine and carbonic acid derivatives.
Key Reactions Include:
The kinetics of these reactions can be studied using enzymatic assays where substrate concentrations are varied to determine inhibition constants and mechanism types (competitive vs non-competitive) .
N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid acts primarily by inhibiting monoacylglycerol lipase. This inhibition prevents the breakdown of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid in the nervous system.
Studies utilizing mass spectrometry have quantified the increase in 2-arachidonoylglycerol levels upon administration of this compound, confirming its efficacy as a selective monoacylglycerol lipase inhibitor .
Relevant analyses often include thermal gravimetric analysis and differential scanning calorimetry to assess stability profiles .
N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamic acid has potential applications in:
This compound represents a significant advancement in pharmacological research related to cannabinoid modulation and therapeutic interventions for various disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3